![molecular formula C11H9IN2O B12893089 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is catalyzed by copper (I) or ruthenium (II) catalysts, which facilitate the formation of the isoxazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetonitrile under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes and develop new derivatives with enhanced properties. The typical synthesis involves cycloaddition reactions of hydroximinoyl chlorides with iodinated terminal alkynes, leading to high yields of the desired product .
Research has indicated that 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant inhibitory activity against various pathogens, including Staphylococcus aureus. This suggests its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations reveal that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involve modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in inhibiting the production of pro-inflammatory cytokines and enzymes like nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage models .
Medicinal Chemistry
In medicinal applications, this compound is being investigated for its potential therapeutic effects:
- Pain Relief : Research suggests that the compound may exhibit analgesic effects through its interaction with specific molecular targets involved in pain pathways .
- Therapeutic Development : Ongoing studies are focused on optimizing the compound for use in drug formulations aimed at treating infections and certain types of cancer.
Case Studies
Study Focus | Findings |
---|---|
Antimicrobial Efficacy | Demonstrated significant inhibitory activity against Staphylococcus aureus with comparable MIC values to antibiotics. |
Anticancer Efficacy | Induced apoptosis in MCF-7 and HeLa cell lines; IC50 values ranged from 10 to 30 µM indicating moderate to high activity. |
Anti-inflammatory Activity | Inhibited production of NO and COX-2 in LPS-stimulated RAW 264.7 macrophages, suggesting a promising anti-inflammatory mechanism. |
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(3-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Uniqueness
3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .
Biological Activity
3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS No. 603067-43-2) is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. The compound exhibits a unique molecular formula of C11H9I N2O and a molecular weight of 312.11 g/mol. This article explores its biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
The compound's structure includes a pyrrolo[3,2-d]isoxazole core, which is known for its diverse pharmacological properties. The presence of the iodine atom in the phenyl group may enhance its biological activity through mechanisms such as increased lipophilicity or modulation of receptor interactions.
Property | Value |
---|---|
Molecular Formula | C11H9I N2O |
Molecular Weight | 312.11 g/mol |
CAS Number | 603067-43-2 |
Antitumor Activity
Research has indicated that derivatives of pyrrolo[3,2-d]isoxazole exhibit significant antitumor effects. In a study evaluating various compounds against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, certain isoxazole derivatives showed promising cytotoxicity. Specifically, compounds similar to this compound demonstrated IC50 values that suggest strong antitumor potential when compared to established chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that related compounds exhibited activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. These studies employed the Minimum Inhibitory Concentration (MIC) method to quantify the efficacy of the compounds .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Enterococcus faecalis | 50 |
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, preliminary investigations suggest that pyrrolo[3,2-d]isoxazoles may possess anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study conducted on various pyrrolo[3,2-d]isoxazole derivatives revealed that certain modifications to the core structure significantly enhanced cytotoxicity against HCT-116 cells. The most active derivatives had IC50 values ranging from 10 to 20 µM, demonstrating their potential as lead compounds for further development . -
Antibacterial Screening :
Another investigation focused on the antibacterial properties of related isoxazole compounds found that several derivatives exhibited notable activity against Gram-positive bacteria. This study highlighted the importance of structural variations in enhancing antibacterial efficacy .
Properties
Molecular Formula |
C11H9IN2O |
---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
3-(3-iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9IN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
InChI Key |
MHOCLPJSFDNNRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.